3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride
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Overview
Description
“3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride” is an organic compound with the molecular formula C8H15ClN2O2 . It is also known as 4-piperidinyl-3-oxazolyl-2-one hydrochloride .
Molecular Structure Analysis
The molecular structure of “3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride” consists of a piperidine ring attached to an oxazolidinone ring . The molecular weight is 206.67 Da .Physical And Chemical Properties Analysis
“3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride” is a white or off-white crystalline solid . It has a density of about 1.23g/cm³ .Scientific Research Applications
1. Piperidine Derivatives in Drug Design
- Application Summary: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results or Outcomes: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
2. 3-Pyrimidin-4-yl-oxazolidin-2-one Derivatives as Isocitrate Dehydrogenase Inhibitors
- Application Summary: A series of mIDH1 inhibitors derived from 3-pyrimidin-4-yl-oxazolidin-2-one derivatives were studied by QSAR model to explore the key factors that inhibit mIDH1 activity .
- Methods of Application: The generated model was cross-verified and non-cross-verified by Topomer CoMFA and HQSAR methods . The independent test set was verified by PLS method . The Topomer search technology was used for virtual screening and molecular design .
- Results or Outcomes: The Topomer CoMFA and HQSAR cross-validation coefficients q2 are 0.783 and 0.784, respectively, and the non-cross-validation coefficients r2 are 0.978 and 0.934, respectively .
3. Piperidine Derivatives in Multicomponent Reactions
- Application Summary: Piperidines are used in multicomponent reactions, which are a type of chemical reaction where three or more reactants combine to form a product .
- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
4. Oxazolidin-2-Ones in Antibacterial Activity
- Application Summary: Oxazolidin-2-one based antibacterial agents have a unique mechanism of action . Linezolid, an oxazolidin-2-one based drug, is popular in the pharmaceutical market .
- Methods of Application: Linezolid and other oxazolidin-2-one antibacterial agents are currently prepared by chemical synthesis via diverse synthetic routes .
- Results or Outcomes: Disease-causing microbes that have become resistant to antibiotic drug therapy represent an increasing public health problem . Oxazolidin-2-one based drugs like Linezolid are used to treat these resistant microbes .
5. Piperidine Derivatives in Hydrogenation, Cyclization, Cycloaddition, Annulation, and Amination
- Application Summary: Piperidines are used in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .
- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
6. 3-Pyrimidin-4-yl-oxazolidin-2-one Derivatives as IDH1 R132H Inhibitors
- Application Summary: 3-pyrimidin-4-yl-oxazolidin-2-one derivatives are used as IDH1 R132H inhibitors . Especially, IDH305 has entered clinical trials for the treatment of patients with advanced malignant tumors containing IDH1 R132H mutations .
- Methods of Application: The inhibitors were studied by QSAR model to explore the key factors that inhibit mIDH1 activity .
- Results or Outcomes: The inhibitors have made certain progress .
Future Directions
properties
IUPAC Name |
3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-8-10(5-6-12-8)7-1-3-9-4-2-7;/h7,9H,1-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNKCTABPFYOIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCOC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride |
Citations
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